molecular formula C22H19N3O3S B2826978 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898428-83-6

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2826978
CAS RN: 898428-83-6
M. Wt: 405.47
InChI Key: UVGYNBFOZARNNU-UHFFFAOYSA-N
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Description

Quinazolinones, like the one you mentioned, are a type of heterocyclic compound that have been shown to have various biological activities . They are valuable in drug research and development .


Synthesis Analysis

Quinazolinone analogues can be synthesized by substituting different groups at various positions of the quinazoline ring . For example, a thiourea group and phenyl ring can be substituted at N-3 and C-2 positions of the quinazoline ring, respectively .


Molecular Structure Analysis

The molecular structure of quinazolinones can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, they can be used for the selective synthesis of other compounds via different types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can be determined using various analytical techniques. For instance, the percentage of Carbon, Hydrogen, and Nitrogen in a compound can be found .

Scientific Research Applications

Chemical Synthesis and Reactivity Research into the chemical behavior and synthesis of related compounds, such as tetrahydroquinazoline derivatives, reveals significant interest in understanding their formation and structural properties. The study by Cremonesi, Croce, and Gallanti (2010) explored the synthesis of tetrahydroquinazoline derivatives via aza Diels-Alder reaction, highlighting the potential of these compounds for further chemical manipulation and application in various fields (Cremonesi, Croce, & Gallanti, 2010).

Pharmacological Potential The structural component of quinazolinone has been linked to various pharmacological activities. For instance, studies have examined the potential of quinazoline derivatives as diuretic, antihypertensive, and antimicrobial agents. Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, evaluating their diuretic and antihypertensive activities, suggesting the promise of these compounds in medicinal chemistry (Rahman et al., 2014).

Antimicrobial Activity The integration of quinazolinone and sulfonamide moieties in a single molecular framework has been explored for antimicrobial applications. Vanparia et al. (2013) designed and synthesized derivatives to evaluate their in vitro antimicrobial activity, demonstrating the compounds' varied degree of inhibitory actions against different bacteria and fungi (Vanparia, Patel, Dixit, & Dixit, 2013).

Antitumor Activity Furthermore, the antitumor potential of quinazolinone derivatives has been a subject of interest. Al-Suwaidan et al. (2016) reported on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity, identifying several compounds with significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).

Nonlinear Optical Properties The exploration of nonlinear optical properties in compounds related to quinazolinones indicates the potential for applications in optical materials and devices. Ruanwas et al. (2010) synthesized and characterized quinolinium benzenesulfonate compounds, studying their nonlinear optical absorption and potential for optical limiting applications (Ruanwas et al., 2010).

Mechanism of Action

The mechanism of action of quinazolinones depends on their structure and the specific biological activity they exhibit. Some quinazolinones have shown promising antimicrobial, antitubercular, and anti-HIV activities .

Future Directions

Quinazolinones are a promising area of research in medicinal chemistry due to their potential biological activities . Future research could focus on synthesizing new quinazolinone derivatives and studying their biological activities .

properties

IUPAC Name

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-15-7-5-10-19(13-15)29(27,28)24-17-8-6-9-18(14-17)25-16(2)23-21-12-4-3-11-20(21)22(25)26/h3-14,24H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGYNBFOZARNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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